molecular formula C19H16FNO6S B2407673 methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291858-51-9

methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2407673
CAS No.: 1291858-51-9
M. Wt: 405.4
InChI Key: OJZLZZHEUMJYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a fluorinated benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a 4-(ethoxycarbonyl)phenyl group at position 4, a fluorine atom at position 7, and a methyl carboxylate moiety at position 2. The 1,1-dioxide modification indicates sulfone groups at the sulfur atom, a feature common to bioactive benzothiazine derivatives.

Properties

IUPAC Name

methyl 4-(4-ethoxycarbonylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO6S/c1-3-27-18(22)12-4-7-14(8-5-12)21-11-17(19(23)26-2)28(24,25)16-10-13(20)6-9-15(16)21/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZLZZHEUMJYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the class of benzothiazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18FNO5S\text{C}_{19}\text{H}_{18}\text{F}\text{N}\text{O}_5\text{S}

This compound features a benzothiazine core with an ethoxycarbonyl group and a fluorine atom, which may contribute to its unique biological properties.

Antidiabetic Effects

Research has indicated that derivatives of benzothiazines can influence insulin release and glucose metabolism. For instance, similar compounds have been shown to inhibit insulin release from pancreatic beta cells and reduce plasma insulin levels in vivo. This suggests that this compound may exhibit antidiabetic properties by modulating ATP-sensitive potassium (K(ATP)) channels, which play a crucial role in insulin secretion .

Anticancer Activity

Benzothiazine derivatives are also being investigated for their anticancer potential. Certain compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, studies on related thiazole compounds have shown significant activity against cancer cell lines with IC50 values lower than established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The antimicrobial activity of benzothiazine derivatives has been documented in several studies. These compounds exhibit inhibitory effects against a range of pathogens, including bacteria and fungi. The presence of the benzothiazine moiety is believed to enhance the interaction with microbial targets, thereby exerting bactericidal or fungicidal effects.

Case Studies and Research Findings

StudyFindings
Synthesis and Pharmacological Evaluation A study demonstrated that derivatives similar to this compound effectively inhibited insulin release in vitro from beta cells and reduced blood pressure in anaesthetized rats upon intravenous administration .
Anticancer Activity Research indicated that certain benzothiazine derivatives showed potent cytotoxicity against A-431 (human epidermoid carcinoma) cells with mechanisms involving apoptosis induction .
Antimicrobial Studies Various studies have reported the antimicrobial efficacy of benzothiazines against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s unique substitutions differentiate it from analogs:

  • Position 7 : A fluorine atom, introducing electron-withdrawing effects that may influence electronic distribution and metabolic stability.
  • Position 2 : A methyl carboxylate group, common in benzothiazine derivatives for modulating solubility and binding affinity.

Comparison Table: Structural and Functional Attributes

Compound Name Substituents (Positions) Biological Activity Key Physicochemical Properties Source
Methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (Target) 4-(ethoxycarbonyl)phenyl (4), F (7) Not explicitly reported (inferred anti-inflammatory) High lipophilicity; potential for π-π interactions N/A
Methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Ethoxy (4), methyl (2) Anti-inflammatory, rheumatoid arthritis treatment Distorted half-chair conformation; C–H⋯S/O interactions
4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide (Meloxicam RC A) Hydroxy (4), ethyl ester (3) Pharmacopeial impurity (meloxicam-related) Relative retention time: 350 nm; Limit: 0.1% w/w
4-Hydroxy-2-methyl-N-(N'-ethyl-5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide Thiazolyl carboxamide (3) Endothelin receptor antagonism Relative response factor: 1.7; Limit: 1.0% w/w

Pharmacological and Analytical Insights

  • Fluorine Substitution: The fluorine at position 7 may enhance metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., meloxicam-related compounds in ). This is consistent with fluorine’s role in drug design .
  • Chromatographic Behavior: The ethoxycarbonylphenyl group’s lipophilicity suggests a higher relative retention time in HPLC compared to ’s hydroxy-substituted analogs (e.g., 350 nm for meloxicam RC A vs.

Q & A

Q. Basic

  • X-ray crystallography resolves the 3D conformation, including bond lengths (e.g., C9–O4 = 1.336–1.352 Å in related compounds) and intermolecular interactions (e.g., C–H⋯S/O or π-π stacking at 3.514–3.619 Å) .
  • NMR (¹H, ¹³C) confirms substituent positions, such as the ethoxycarbonyl group’s methyl resonance (~1.3 ppm) and aromatic fluorine coupling.
  • Mass spectrometry validates molecular weight (e.g., MW 345.4 for analogs) and fragmentation patterns .

How can researchers optimize reaction conditions to enhance the yield of methyl-substituted benzothiazine derivatives?

Q. Advanced

  • Solvent selection : Acetonitrile is preferred for alkylation due to its polarity and inertness, but DMF may improve solubility for bulky substrates.
  • Base and catalyst : Anhydrous K₂CO₃ effectively deprotonates hydroxyl groups, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reactions .
  • Temperature control : Prolonged reflux (e.g., 7 hours) ensures complete conversion, but microwave-assisted synthesis may reduce time .

What strategies resolve contradictions between computational modeling and experimental data (e.g., bond lengths, angles) in benzothiazine derivatives?

Q. Advanced

  • Benchmark against crystallographic data : Compare computed bond lengths (e.g., C–S in thiazine rings) with X-ray structures to identify systematic errors .
  • Hydrogen bonding adjustments : Discrepancies in O–H⋯O interactions (absent in ethyl-substituted analogs) may require re-evaluating solvent effects in simulations .
  • DFT refinement : Use B3LYP/6-31G* to model non-covalent interactions (e.g., π-π stacking) that influence experimental geometries .

How to develop a validated HPLC method for assessing the purity of benzothiazine 1,1-dioxide compounds?

Q. Advanced

  • Mobile phase : Use methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3) adjusted to pH 5.5 with phosphoric acid .
  • Column : C18 reverse-phase column with UV detection at 260–350 nm, depending on chromophores (e.g., 350 nm for benzothiazine derivatives) .
  • Validation : Assess linearity (R² > 0.99), limit of detection (≤0.1% for related compounds), and system suitability (RSD < 2% for retention times) .

What intermolecular interactions influence the crystal packing of methyl-substituted benzothiazine 1,1-dioxides, and how do they affect material properties?

Q. Advanced

  • C–H⋯S/O interactions : Stabilize chains parallel to the crystallographic b-axis, enhancing thermal stability .
  • π-π stacking : Centroid separations of ~3.6 Å between aromatic rings reduce solubility in polar solvents .
  • Hydrogen bonding absence : Ethoxy groups may reduce hydrogen bonding networks compared to hydroxyl analogs, altering melting points (e.g., 147°C for methyl derivatives) .

How to design structure-activity relationship (SAR) studies for benzothiazine derivatives targeting anti-inflammatory activity?

Q. Advanced

  • Substituent variation : Test fluoro (electron-withdrawing) vs. methoxy (electron-donating) groups at position 7 for COX-2 inhibition .
  • In vitro assays : Measure IC₅₀ in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages for TNF-α suppression.
  • Molecular docking : Compare binding affinities to cyclooxygenase (COX) active sites using AutoDock Vina, referencing crystallographic data .

What analytical challenges arise in quantifying trace impurities (e.g., related compounds) in benzothiazine derivatives?

Q. Advanced

  • Co-elution issues : Resolve using gradient elution (e.g., 10–90% methanol over 30 minutes) to separate analogs like 4-hydroxy-2-methyl derivatives (RRT = 1.7–1.9) .
  • Response factors : Adjust for UV absorption differences (e.g., Relative Response Factor = 0.4–1.9 for impurities) .
  • Mass spectrometry coupling : Use LC-MS/MS for low-abundance species (e.g., <0.1%) with MRM transitions .

How do conformational changes in the thiazine ring affect biological activity?

Q. Advanced

  • Half-chair vs. boat conformations : Distorted half-chair conformations (e.g., S1/C1/C6/C7 planarity ±0.0336 Å) may alter binding to targets like endothelin receptors .
  • Pyramidal nitrogen geometry : N1 deviation from planarity (~0.5 Å) influences hydrogen bonding capacity and solubility .
  • Dynamic NMR studies : Monitor ring puckering at variable temperatures to correlate flexibility with activity .

What in silico tools predict the pharmacokinetic properties of benzothiazine 1,1-dioxide derivatives?

Q. Advanced

  • ADMET prediction : Use SwissADME to estimate logP (e.g., ~2.5 for methyl analogs), blood-brain barrier permeability, and CYP450 inhibition .
  • Solubility modeling : ALOGPS 3.0 predicts aqueous solubility based on substituent polarity (e.g., ethoxycarbonyl reduces solubility vs. hydroxyl) .
  • Toxicity profiling : ProTox-II assesses hepatotoxicity risks, critical for lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.